1-Nitrobutane
Overview
Description
1-Nitrobutane is an organic compound with the molecular formula C4H9NO2. It is a member of the nitroalkane family, characterized by the presence of a nitro group (-NO2) attached to a butane backbone. This compound is a colorless liquid with a slightly sweet odor and is primarily used in organic synthesis and as a solvent.
Mechanism of Action
Target of Action
1-Nitrobutane is an organic compound with the chemical formula C4H9NO2
Mode of Action
Nitro compounds are known to undergo various chemical reactions, including nucleophilic aromatic substitution . In this process, a nucleophile, a molecule that donates an electron pair, replaces one of the substituents in an aromatic ring . This could potentially lead to changes in the biochemical properties of the target molecule.
Biochemical Pathways
Nitroalkanes, such as this compound, are involved in nitroalkane catabolism . They are hazardous environmental pollutants due to their toxicity and carcinogenic activity . In response to these toxic compounds, several organisms express genes that code for enzymes involved in the catabolism of nitroalkanes, such as nitroalkane oxidases (NAOs) and nitronate monooxygenases (NMOs) .
Result of Action
Nitro compounds are known to be toxic and carcinogenic . Therefore, exposure to this compound could potentially lead to harmful effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals could potentially affect the reactivity of this compound. Additionally, factors such as temperature and pH could also influence its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrobutane can be synthesized through several methods:
Nitration of Butane: This involves the direct nitration of butane using nitric acid.
Displacement Reactions: Another method involves the reaction of butyl halides with nitrite ions.
Oxidation of Primary Amines: Primary amines such as butylamine can be oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the nitration of butane in the presence of a catalyst to increase yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.
Chemical Reactions Analysis
1-Nitrobutane undergoes various chemical reactions, including:
Reduction: It can be reduced to butylamine using reducing agents such as hydrogen in the presence of a catalyst.
Oxidation: Oxidation of this compound can lead to the formation of butanoic acid.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products Formed:
Reduction: Butylamine.
Oxidation: Butanoic acid.
Substitution: Various substituted butanes depending on the nucleophile used.
Scientific Research Applications
1-Nitrobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Solvent: Due to its polar nature, it is used as a solvent in chemical reactions.
Biological Studies: It is used in studies involving the metabolism of nitro compounds.
Industrial Applications: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
- 1-Nitropropane
- 1-Nitropentane
- 2-Nitrobutane
- 2-Nitropropane
Properties
IUPAC Name |
1-nitrobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3-4-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALZTFARIYUCBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](=O)[O-] | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Record name | 1-NITROBUTANE | |
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DSSTOX Substance ID |
DTXSID8020967 | |
Record name | 1-Nitrobutane | |
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Molecular Weight |
103.12 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1-nitrobutane is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |
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Boiling Point |
307 °F at 760 mmHg (NTP, 1992) | |
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Solubility |
Slightly soluble (NTP, 1992) | |
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Density |
0.971 (NTP, 1992) - Less dense than water; will float | |
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Vapor Pressure |
3.79 [mmHg] | |
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CAS No. |
627-05-4 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Nitrobutane?
A1: The molecular formula of this compound is C4H9NO2, and its molecular weight is 103.12 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have employed various spectroscopic techniques to characterize this compound. These include: * Gas chromatography-mass spectrometry (GC-MS): Used for identifying and quantifying this compound in mixtures. []* Photoelectron spectroscopy: Provides information about the electronic structure and bonding of this compound anions. [] * Vibrational autodetachment spectroscopy: Offers insights into the vibrational modes of this compound anions and their influence on electron detachment. []
Q3: How does the structure of this compound influence its reactivity?
A3: The nitro group (-NO2) in this compound significantly impacts its reactivity. This electron-withdrawing group makes the adjacent carbon atom electrophilic, rendering it susceptible to nucleophilic attack. This reactivity is central to various chemical transformations involving this compound. [, , ]
Q4: Can you elaborate on the enzymatic oxidation of this compound?
A4: The enzyme nitroalkane oxidase catalyzes the oxidation of this compound to butyraldehyde. This reaction proceeds with the production of hydrogen peroxide and nitrite. Studies have shown that the enzyme exhibits a preference for unbranched primary nitroalkanes, with this compound being a good substrate. [, ]
Q5: What is the role of computational chemistry in understanding this compound?
A5: Computational chemistry plays a crucial role in studying this compound. Researchers use methods like Density Functional Theory (DFT) to:
- Calculate bond dissociation energies: This helps understand the stability and reactivity of this compound. [, ]
- Simulate reaction mechanisms: Provides insights into the pathways and intermediates involved in reactions of this compound. []
- Develop Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the structure of this compound and its derivatives with their biological activity, aiding in drug discovery. []
Q6: Are there specific formulation strategies to improve the handling of this compound?
A6: While specific formulation strategies for this compound are not extensively detailed within the provided research, general principles for handling nitroalkanes apply. These include storing them away from heat and open flames due to their flammability.
Q7: What safety regulations should be considered when handling this compound?
A7: this compound is flammable and requires careful handling. Adhering to Safety Data Sheet (SDS) recommendations is crucial. Proper personal protective equipment, like gloves and eye protection, should be worn during handling.
Q8: How is this compound analyzed and quantified?
A8: Common analytical techniques for this compound include:
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